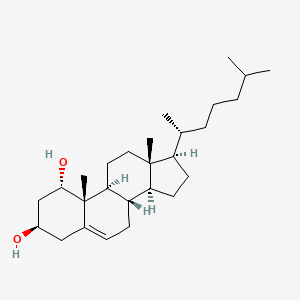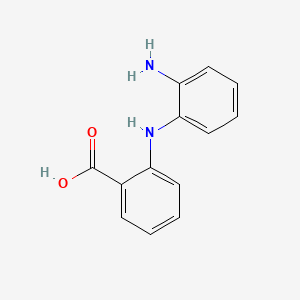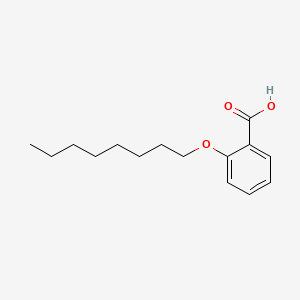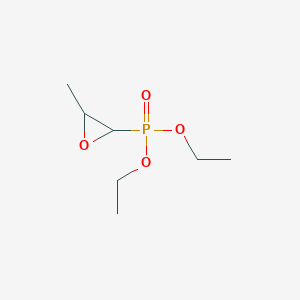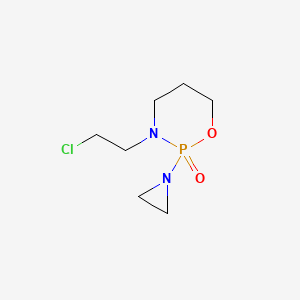
2,2',3,4,5,6-Hexabromodiphenyl ether
Overview
Description
2,2’,3,4,5,6’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H4Br6O . It is commonly used as a flame retardant . The compound has an average mass of 643.584 Da and a monoisotopic mass of 637.536194 Da .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,5,6-Hexabromodiphenyl ether consists of a diphenyl ether core with six bromine atoms attached. The bromine atoms are located at the 2, 2’, 3, 4, 5, and 6 positions of the two phenyl rings .Scientific Research Applications
Conformational Properties and Environmental Impact
- Study: Molecular orbital studies have shown that polybrominated diphenyl ethers (PBDEs), including 2,2',3,4,5,6-hexabromodiphenyl ether, are conformationally flexible. This flexibility is significant for understanding their environmental fate and risk assessment. Quantum chemical methods such as semiempirical self-consistent field molecular orbital (SCF-MO), ab initio SCF-MO, and density functional theory (DFT) were used for these analyses (Hu et al., 2005).
Synthesis and Identification in Biological Samples
- Study: Research has shown that hydroxylated polybrominated diphenyl ethers (OH-PDBEs) can be synthesized and identified in human blood samples. This study synthesized nine new OH-PBDE reference standards and identified their presence in a pooled human blood sample, indicating the widespread presence and metabolic transformation of PBDEs in the human body (Rydén et al., 2012).
Metabolism in Animal Models
- Study: Metabolism studies have been conducted on rats exposed to tetrabromodiphenyl ether, a structurally similar compound to hexabromodiphenyl ether. These studies identified various hydroxylated metabolites, contributing to our understanding of how these compounds are processed biologically (Marsh et al., 2006).
Impact on Human Health and Environment
- Study: Studies have evaluated the presence and concentration of PBDEs, including hexabromodiphenyl ethers, in various environmental samples and their potential impact on human health. For instance, a study on maternal adipose tissue from inhabitants of Singapore found detectable levels of PBDE congeners, highlighting the widespread environmental presence of these compounds (Li et al., 2005).
Photochemical Behavior
- Study: The photochemistry of PBDEs, including hexabromodiphenyl ethers, has been studied to understand their behavior under light exposure. This research is crucial for assessing the environmental fate of these compounds, particularly their persistence and breakdown products in natural water systems (Rayne et al., 2006).
Safety and Hazards
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2-bromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-3-1-2-4-6(5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGJCNHVGGOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879945 | |
| Record name | BDE-142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,5,6-Hexabromodiphenyl ether | |
CAS RN |
446254-98-4 | |
| Record name | 2,2',3,4,5,6-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,6-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/274YM6KTFV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




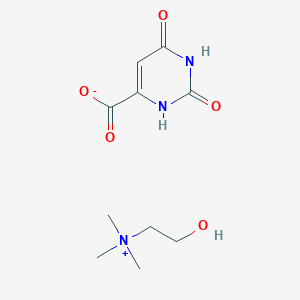
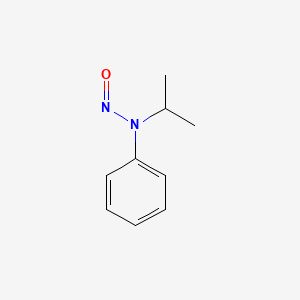
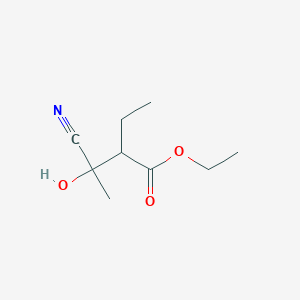

![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)

